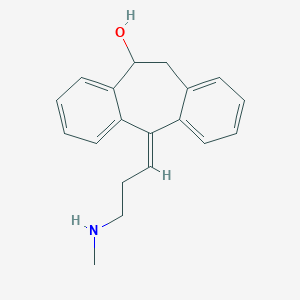

10-Hydroxynortriptyline

Vue d'ensemble

Description

10-Hydroxynortriptyline, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Métabolisme et efficacité des antidépresseurs

10-Hydroxynortriptyline : est un métabolite majeur de la nortriptyline, un antidépresseur tricyclique. Il a été étudié pour son rôle dans le métabolisme de la nortriptyline et sa contribution aux effets antidépresseurs du médicament. Le composé a environ la moitié de la puissance de la nortriptyline pour inhiber la recapture de la norépinéphrine, ce qui suggère qu’il pourrait contribuer au profil thérapeutique global de la nortriptyline .

Pharmacocinétique chez les patients gériatriques

Des recherches ont été menées sur la pharmacocinétique de la This compound chez les patients âgés. Ceci est particulièrement important car le métabolisme et les effets secondaires des médicaments peuvent différer considérablement dans ce groupe d’âge. Des études ont montré qu’il y a peu de variation individuelle dans la cinétique des médicaments au fil du temps chez les patients gériatriques, ce qui est crucial pour déterminer la posologie appropriée .

Effets secondaires anticholinergiques

Les taux de This compound dans le sang ont été associés à la gravité des effets secondaires anticholinergiques chez les patients. Des taux plus élevés de ce métabolite ont été liés à moins d’effets secondaires anticholinergiques, qui sont fréquents avec les antidépresseurs tricycliques et peuvent être particulièrement gênants chez les personnes âgées .

Neuropharmacologie et interactions médicamenteuses

This compound : a été étudiée dans le contexte de la neuropharmacologie pour comprendre ses interactions avec d’autres médicaments et ses effets sur le système nerveux. Ces recherches sont essentielles pour développer des schémas thérapeutiques plus sûrs et plus efficaces, en particulier pour les patients qui prennent plusieurs médicaments .

Hydroxylation stéréospécifique

Le composé est formé par l’hydroxylation stéréospécifique de la nortriptyline. Ce processus est médié par l’enzyme polymorphe du cytochrome P450 CYP2D6. Comprendre ce processus est important pour la médecine personnalisée, car les variations de cette enzyme peuvent affecter la réponse aux médicaments et la toxicité .

Rôle dans le traitement de la dépression

Enfin, la This compound a été évaluée pour son rôle direct dans le traitement de la dépression. Ses effets sur les systèmes de neurotransmetteurs, tels que la norépinéphrine et la sérotonine, sont particulièrement intéressants pour comprendre comment elle contribue à l’atténuation des symptômes dépressifs .

Mécanisme D'action

10-Hydroxynortriptyline, also known as cis-10-Hydroxy Nortriptyline, is a major active metabolite of the tricyclic antidepressant Nortriptyline . This compound plays a significant role in the therapeutic effects of Nortriptyline and has been the subject of extensive research.

Target of Action

This compound primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .

Mode of Action

The compound interacts with its targets by binding to the serotonin and norepinephrine transporters on the neuronal cell membranes, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and ultimately leads to improved mood .

Biochemical Pathways

This compound affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing the neurotransmission process . The downstream effects include mood elevation and relief from depressive symptoms .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a metabolite of Nortriptyline, produced through the hydroxylation process involving the cytochrome P450 enzyme, specifically CYP2D6 . The trans form of this compound is higher in potency and is the most frequently found in the plasma .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission. This results in mood elevation and relief from depressive symptoms . It’s worth noting that the compound’s anticholinergic effects are less potent than those of Nortriptyline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms, specifically in the CYP2D6 enzyme, can affect the metabolism of Nortriptyline to this compound . This can lead to interindividual differences in drug response .

Analyse Biochimique

Biochemical Properties

10-Hydroxynortriptyline interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine (NE) in vitro, with about half the potency of nortriptyline . This interaction with norepinephrine transporters can influence various biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are largely related to its influence on norepinephrine uptake. By inhibiting this process, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with norepinephrine transporters. By inhibiting the reuptake of norepinephrine, it can influence the concentration of this neurotransmitter in the synaptic cleft and thus impact neuronal signaling .

Metabolic Pathways

This compound is involved in the metabolic pathways of nortriptyline. It is produced through the hydroxylation of nortriptyline, a process that involves various enzymes .

Subcellular Localization

Given its role in inhibiting norepinephrine uptake, it is likely to be found in areas of the cell where norepinephrine transporters are present .

Propriétés

IUPAC Name |

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74853-74-0 (maleate[1:1]) | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

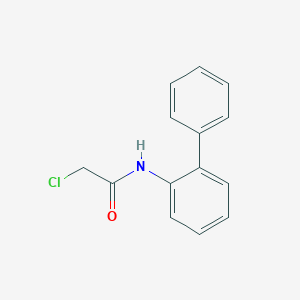

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)